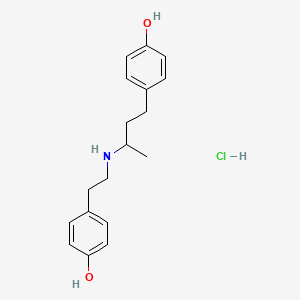![molecular formula C12H14O2 B570726 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid CAS No. 1400229-72-2](/img/structure/B570726.png)
6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid
Overview
Description
“6,7,8,9-tetrahydro-5H-benzo7annulene-1-carboxylic acid” is a chemical compound with the CAS Number: 4087-43-8 . It has a molecular weight of 190.24 . The IUPAC name of this compound is 6,7,8,9-tetrahydro-5H-benzo[a]cycloheptene-1-carboxylic acid .
Physical and Chemical Properties This compound is a powder at room temperature . It has a melting point of 105-107 degrees Celsius .
Scientific Research Applications
1. Synthesis of 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitriles
- Summary of Application : This compound is a typical acceptor-donor-acceptor (A-D-A) system comprising one electron donor and two electron acceptors with different important chemical properties . They are important constituents of a large number of bioactive compounds and are also useful as versatile precursors for asymmetric synthesis .
- Methods of Application : An efficient and convenient multicomponent reaction for preparation of these derivatives in THF, with DBU as catalyst is reported .
- Results or Outcomes : Excellent yields were obtained, making this one of the most efficient methods for synthesis of these types of compound .
2. Selective Estrogen Receptor Degraders (SERDs)
- Summary of Application : Substituted 6,7-dihydro-5H-benzo[7]annulene compounds are described as SERDs for the treatment of cancer . These compounds are designed to shut down the ER signaling by removing ER from the tumor cells .
- Methods of Application : The application describes a series of novel substituted 6,7-dihydro-5H-benzo[7]annulene compounds as SERDs for the treatment of cancer .
- Results or Outcomes : The application discloses compounds, their preparation, use, and pharmaceutical composition, and treatment .
3. 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-one
- Summary of Application : This compound is a key intermediate in the synthesis of various organic compounds . It has a unique structure that makes it useful in a variety of chemical reactions .
- Methods of Application : The compound is typically synthesized in a laboratory setting using standard organic synthesis techniques .
- Results or Outcomes : The compound has been successfully synthesized and used in a variety of chemical reactions .
4. 6,7-Dihydro-5H-benzo[7]annulene Compounds as Selective Estrogen Receptor Degraders (SERDs)
- Summary of Application : These compounds are designed to shut down the ER signaling by removing ER from the tumor cells . They are used for the treatment of cancer .
- Methods of Application : The application describes a series of novel substituted 6,7-dihydro-5H-benzo[7]annulene compounds as SERDs for the treatment of cancer .
- Results or Outcomes : The application discloses compounds, their preparation, use, and pharmaceutical composition, and treatment .
5. 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-one
- Summary of Application : This compound is a key intermediate in the synthesis of various organic compounds . It has a unique structure that makes it useful in a variety of chemical reactions .
- Methods of Application : The compound is typically synthesized in a laboratory setting using standard organic synthesis techniques .
- Results or Outcomes : The compound has been successfully synthesized and used in a variety of chemical reactions .
6. 5-ethyl-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid
- Summary of Application : This compound may be called differently depending on the various different situations of industrial applications .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4,11H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVCREOLYLRJCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid | |
CAS RN |
1400229-72-2 | |
| Record name | 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

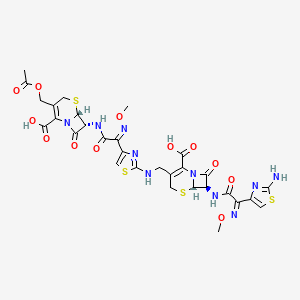
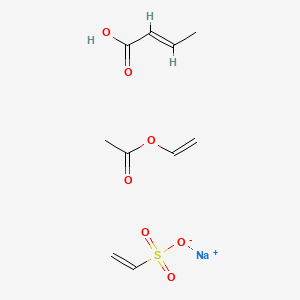
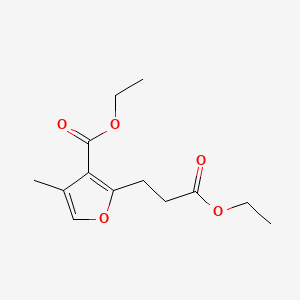
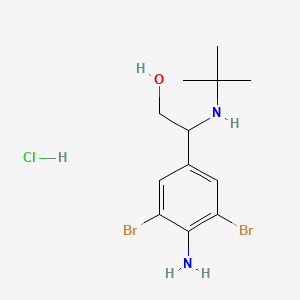
![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)
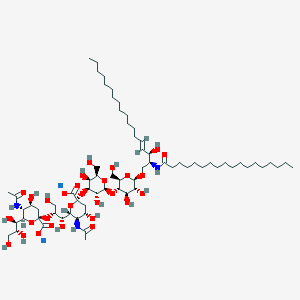
![2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzoxazole](/img/structure/B570652.png)
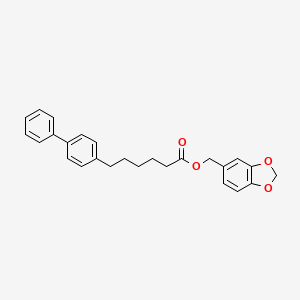

![2-Chloro-6-ethyl-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B570662.png)
![methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B570666.png)
